molecular formula C11H18O5 B12805217 Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate CAS No. 24213-02-3

Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate

Cat. No.: B12805217
CAS No.: 24213-02-3
M. Wt: 230.26 g/mol
InChI Key: QKQQXHVRNATDCM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate is a β-keto ester derivative characterized by a 1,3-dioxolane-substituted ethyl chain at the C2 position of the 3-oxobutanoate backbone. This compound’s structural features—a cyclic acetal (dioxolane) and a reactive β-keto ester group—make it a versatile intermediate in organic synthesis, particularly for heterocycle formation and protecting-group strategies. This article compares its properties with structurally related 3-oxobutanoate derivatives, focusing on substituent effects on reactivity, stability, and applications.

Properties

CAS No.

24213-02-3

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-3-oxobutanoate

InChI

InChI=1S/C11H18O5/c1-3-14-11(13)9(8(2)12)4-5-10-15-6-7-16-10/h9-10H,3-7H2,1-2H3

InChI Key

QKQQXHVRNATDCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1OCCO1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions with a Dean-Stark apparatus to remove water formed during the reaction. The resulting product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The keto and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Substituent Classification and Structural Variations

Similar compounds are categorized based on substituent type at the C2 position of the 3-oxobutanoate core:

Aromatic Substituents
  • Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate (): Features a nitrobenzylidene group, introducing strong electron-withdrawing effects. Enhanced electrophilicity at the β-keto position due to nitro-group conjugation, favoring condensation reactions (e.g., Knoevenagel) .
  • Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (): Hydrazone substituent stabilizes the keto-hydrazo tautomer, with planar geometry facilitating π-stacking in crystal structures . Biological relevance: Hydrazones are known for antimicrobial activity, unlike the dioxolane group, which may serve as a metabolic stabilizer.
Aliphatic Substituents
  • Ethyl 3,3-dimethyl-2-oxobutanoate (): 2-oxo isomer with steric hindrance from dimethyl groups. Reduced enol content compared to 3-oxo derivatives, limiting participation in tautomerism .
  • Ethyl 2-methyl-3-oxobutanoate (): Simple methyl substituent; lower molecular weight (158.20 g/mol) enhances volatility. Widely used as a precursor in heterocycle synthesis due to unhindered reactivity .
Heterocyclic Substituents
  • Ethyl 4-(2-phthalimidoethoxy)-3-oxobutanoate (): Phthalimide group introduces rigidity and hydrogen-bonding capacity. Applications: Used in peptide-mimetic syntheses, contrasting with the dioxolane’s role as a protecting group .
  • Ethyl 2-(hydroxyimino)-3-oxobutanoate (): Hydroxyimino (oxime) group participates in tautomerism and metal coordination. Higher polarity compared to the dioxolane substituent, affecting solubility .
Halogenated Substituents
  • Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (): Chlorine’s electron-withdrawing effect increases α-H acidity, accelerating enolate formation. Contrast: The dioxolane’s ether oxygen may stabilize intermediates via hydrogen bonding .
  • Ethyl 2,2-dichloro-3-oxobutanoate (): Dichloro substitution enhances electrophilicity, enabling nucleophilic substitutions. Higher reactivity but reduced stability compared to the target compound .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Properties
Target Compound C₁₁H₁₈O₅ 230.26 1,3-Dioxolane-ethyl High solubility, metabolic stability
Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate C₁₃H₁₃NO₅ 263.25 Nitrobenzylidene Electrophilic, condensation-prone
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate C₁₂H₁₃ClN₂O₃ 280.70 Chlorophenylhydrazono Planar, antimicrobial potential
Ethyl 3,3-dimethyl-2-oxobutanoate C₈H₁₄O₃ 158.20 Dimethyl Steric hindrance, low enol content
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate C₁₃H₁₅ClO₃ 254.71 Chlorobenzyl Enhanced enolate reactivity

Research Findings

  • Synthetic Utility :

    • Hydrazone derivatives () are pivotal in azole synthesis, while dioxolane-containing compounds (e.g., target) are preferred for protecting carbonyl groups in multistep syntheses .
    • Electron-withdrawing substituents (e.g., nitro, chloro) improve yields in cyclocondensation reactions compared to electron-donating groups .
  • Biological Activity: Hydrazono derivatives () exhibit antimicrobial activity, whereas dioxolane analogs are less studied but may offer improved bioavailability due to enhanced solubility .
  • Crystallography :

    • Planar structures (e.g., ) favor tight crystal packing via N–H⋯O hydrogen bonds, while bulky dioxolane groups may reduce crystallinity .

Biological Activity

Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate, also known by its CAS number 24213-02-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization potential.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}O4_4
  • Molecular Weight : 230.2576 g/mol
  • IUPAC Name : this compound
  • InChI Key : XWEOGMYZFCHQNT-UHFFFAOYSA-N

The compound features a dioxolane ring, which is significant for its reactivity and biological interactions.

Genotoxicity

Recent studies have indicated that this compound does not present a concern for genotoxicity. In a bacterial reverse mutation assay (Ames test), various strains of Salmonella typhimurium were treated with the compound at concentrations up to 5000 µg/mL. The results showed no significant increase in revertant colonies, suggesting that the compound is non-mutagenic under the tested conditions .

Repeated Dose Toxicity

A comprehensive repeated dose toxicity study was conducted using Sprague Dawley rats. The animals were administered the compound at doses of 0 (control), 100, 300, or 1000 mg/kg/day over a period of five weeks. Notably:

  • NOAEL (No Observed Adverse Effect Level) : Determined to be 1000 mg/kg/day.
  • No treatment-related mortalities were reported.
  • One low-dose female rat died due to a gavage error rather than the compound itself.

These findings suggest that the compound has a favorable safety profile regarding repeated exposure .

Reproductive Toxicity

The reproductive toxicity assessment was part of the repeated dose study. The margin of exposure for reproductive toxicity was calculated as 129,870 based on the NOAEL of 1000 mg/kg/day. This indicates a substantial safety margin for potential reproductive effects .

Skin Sensitization Potential

Skin sensitization studies have shown that this compound does not pose a significant risk for skin sensitization. In murine local lymph node assays (LLNA), it was found to be negative at concentrations up to 100%. Additionally, human maximization tests did not reveal any sensitization reactions among participants .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Findings
GenotoxicityNon-mutagenic in Ames test; no increase in revertant colonies .
Repeated Dose ToxicityNOAEL = 1000 mg/kg/day; no treatment-related mortalities .
Reproductive ToxicityHigh margin of exposure (129,870); no adverse effects noted .
Skin SensitizationNegative in LLNA; no sensitization reactions in human tests .

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